2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine
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Overview
Description
2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a methyl group and a piperazine ring bonded to a pyrimidine moiety
Mechanism of Action
Target of Action
The primary target of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell differentiation, mitotic cycle, and cell proliferation.
Mode of Action
This compound specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby preventing the phosphorylation of proteins that would otherwise signal cell growth and proliferation.
Biochemical Pathways
The inhibition of tyrosine kinases by this compound affects multiple biochemical pathways. Most notably, it disrupts the PI3K/Akt signaling pathway , which is often overactive in cancer cells. This disruption can lead to a decrease in cell proliferation and survival.
Pharmacokinetics
Similar compounds like imatinib have been shown to be well-absorbed orally and widely distributed throughout the body .
Result of Action
The result of the action of this compound is a decrease in cell proliferation and survival, particularly in cancer cells with overactive tyrosine kinase activity . This can lead to a reduction in tumor size and progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine typically involves the nucleophilic substitution reaction of a pyrazine derivative with a piperazine derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzoic acid
- 1-(2-pyrimidyl)piperazine
- 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
2-methyl-3-[4-(pyrimidin-4-yl)piperazin-1-yl]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-methyl-3-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6/c1-11-13(16-5-4-15-11)19-8-6-18(7-9-19)12-2-3-14-10-17-12/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTVJUVRMNEFAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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